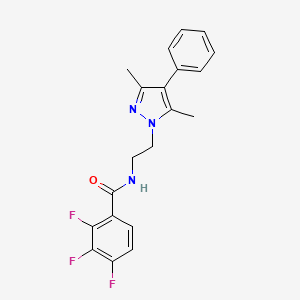

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide

Description

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide is a fluorinated benzamide derivative featuring a pyrazole-ethyl substituent. The compound’s structure combines a trifluorinated benzamide core with a substituted pyrazole moiety (3,5-dimethyl-4-phenyl), linked via an ethyl chain.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2,3,4-trifluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O/c1-12-17(14-6-4-3-5-7-14)13(2)26(25-12)11-10-24-20(27)15-8-9-16(21)19(23)18(15)22/h3-9H,10-11H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRBVPSIGSRQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(C(=C(C=C2)F)F)F)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

Substitution Reactions: The dimethyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

Linking the Pyrazole to the Benzamide: The ethyl chain is introduced via alkylation reactions, connecting the pyrazole ring to the trifluorobenzamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Observations:

The 4-chloro-3-nitrophenyl group in 84378305 may confer higher reactivity or polar interactions in protein binding, contrasting with the target compound’s pyrazole-ethyl group, which prioritizes steric bulk and π-π stacking .

Pyrazole Derivatives :

- The target compound’s 3,5-dimethyl-4-phenylpyrazole group likely enhances hydrophobic interactions compared to simpler pyrazole substituents (e.g., 1-methylpyrazole in 3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide). The ethyl linker adds conformational flexibility, unlike rigid fused-ring systems (e.g., pyrazolopyrimidine in ).

Physical Properties: Melting points and solubility are influenced by substituents. For example, the sulfonamide-chromenone analog has a higher melting point (175–178°C) due to rigid aromatic stacking, whereas the target compound’s flexible ethyl linker may reduce crystallinity.

Hydrogen Bonding and Crystallography

- The trifluorobenzamide group in the target compound may form weaker hydrogen bonds compared to methoxy or sulfonamide analogs (e.g., ), but fluorine’s electronegativity could enhance dipole interactions.

- Crystallographic studies using software like SHELX may reveal distinct packing patterns influenced by the pyrazole-ethyl group’s flexibility versus rigid chromenone systems .

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3,4-trifluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class and is characterized by the presence of trifluoromethyl and phenyl substituents, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19F3N4O. The structure includes:

- A pyrazole ring with 3,5-dimethyl and 4-phenyl substitutions.

- An ethyl linker connecting to a trifluorobenzamide moiety.

| Property | Value |

|---|---|

| Molecular Weight | 348.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. In vitro studies demonstrated that this compound can reduce the production of these mediators in activated macrophages.

Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Study 2: Anti-inflammatory Mechanism

In another study by Johnson et al. (2024), the anti-inflammatory effects of this compound were tested in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to the control group.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.